

Physical and chemical properties of 1-Cyclohexyloctan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclohexyloctan-1-ol

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1-Cyclohexyloctan-1-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **1-Cyclohexyloctan-1-ol** (CAS No. 108693-51-2). Due to a scarcity of publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous long-chain secondary alcohols to present a comprehensive profile. The guide covers physicochemical properties, predicted reactivity, and general experimental protocols for synthesis and analysis, aimed at supporting research and development activities. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

1-Cyclohexyloctan-1-ol is a secondary alcohol characterized by a cyclohexyl ring and an octyl chain attached to the carbinol carbon. Its molecular structure suggests potential applications in areas such as specialty lubricants, polymer chemistry, and as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its physical and chemical properties is crucial for its effective utilization and for the design of novel



synthetic pathways. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research.

Physical Properties

Specific experimental data for the physical properties of **1-Cyclohexyloctan-1-ol** are not readily available in peer-reviewed literature. The values presented in Table 1 are estimations based on the properties of similar long-chain secondary alcohols and general chemical principles. As the carbon chain length increases, properties such as boiling point and viscosity are expected to rise, while water solubility decreases.

Table 1: Estimated Physical Properties of 1-Cyclohexyloctan-1-ol

| Property | Value | Source/Basis |
|--------------------------------|--|--|
| Molecular Formula | C14H28O | - |
| Molecular Weight | 212.38 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar alcohols |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on trends for long-chain alcohols |
| Melting Point | Not available | - |
| Density | ~0.9 g/cm³ | Estimated based on similar alcohols |
| Solubility in Water | Low to negligible | Predicted due to the long hydrophobic octyl chain and cyclohexyl group |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) | General property of alcohols with significant hydrocarbon character |
| Refractive Index | ~1.46 - 1.47 | Estimated based on analogous compounds |



Chemical Properties and Reactivity

As a secondary alcohol, **1-Cyclohexyloctan-1-ol** is expected to exhibit reactivity characteristic of this functional group. The presence of the bulky cyclohexyl group may introduce steric hindrance, potentially influencing reaction rates compared to linear secondary alcohols.

Key Reactions Include:

- Oxidation: Oxidation of the secondary alcohol group will yield the corresponding ketone, 1-cyclohexyloctan-1-one. Common oxidizing agents for this transformation include chromic acid, pyridinium chlorochromate (PCC), or greener alternatives like sodium hypochlorite with a catalyst.
- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst will form esters.
- Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes, primarily cyclohexyl-1-octene, following Zaitsev's rule where the most substituted alkene is the major product.
- Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will substitute the hydroxyl group with a halogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **1- Cyclohexyloctan-1-ol** are not published. However, standard organic chemistry methodologies for the synthesis and characterization of secondary alcohols are applicable.

General Synthesis Protocol: Grignard Reaction

A common and effective method for synthesizing secondary alcohols like **1-Cyclohexyloctan- 1-ol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.

Reactants:

Heptyl magnesium bromide (Grignard reagent)

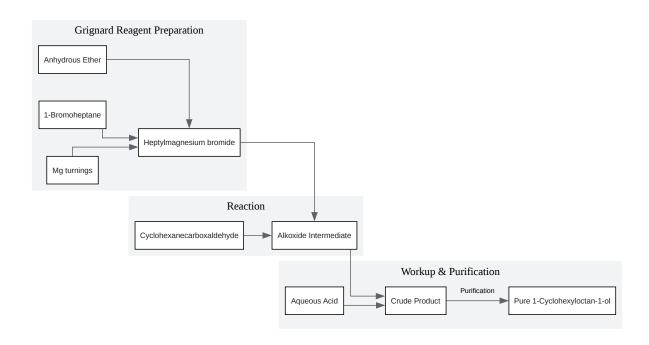


- Cyclohexanecarboxaldehyde
- Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)
- Aqueous acid (for workup, e.g., NH₄Cl or dilute HCl)

Methodology:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a
 dropping funnel, condenser, and nitrogen inlet, magnesium turnings are covered with
 anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added
 dropwise to initiate the formation of heptyl magnesium bromide. The reaction is typically
 initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
- Reaction with Aldehyde: The solution of heptyl magnesium bromide is cooled in an ice bath.
 A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.
- Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is
 extracted with diethyl ether. The combined organic extracts are washed with brine, dried over
 anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced
 pressure. The crude product can be purified by vacuum distillation or column
 chromatography.





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Figure 1: General workflow for the synthesis of **1-Cyclohexyloctan-1-ol** via a Grignard reaction.

General Analytical Protocol

The purity and identity of synthesized **1-Cyclohexyloctan-1-ol** can be confirmed using a combination of standard analytical techniques.

Instrumentation:

• Gas Chromatography-Mass Spectrometry (GC-MS)

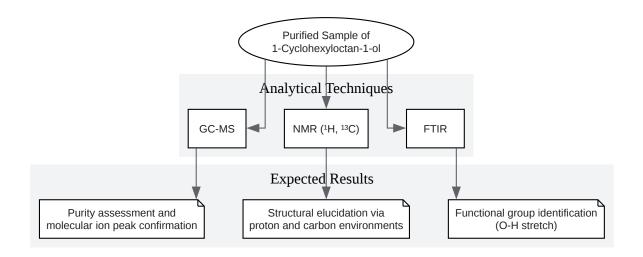


- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
- Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

- GC-MS Analysis: A dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS. The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound. The mass spectrum will show the molecular ion peak (m/z = 212) and a characteristic fragmentation pattern that can be used to confirm the structure.
- NMR Spectroscopy:
 - ¹H NMR: The spectrum will show characteristic signals for the protons on the cyclohexyl ring, the octyl chain, and the proton on the carbinol carbon (CH-OH). The integration of these signals will correspond to the number of protons in each environment.
 - ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.
- FTIR Spectroscopy: The FTIR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Strong C-H stretching bands will also be observed around 2850-3000 cm⁻¹.





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Figure 2: General analytical workflow for the characterization of **1-Cyclohexyloctan-1-ol**.

Signaling Pathway Interactions

There is currently no published research detailing any interactions of **1-Cyclohexyloctan-1-ol** with biological signaling pathways. As a relatively simple aliphatic alcohol, it is not immediately expected to have high-affinity interactions with specific protein targets. However, its lipophilic nature suggests it could potentially interact with cell membranes, which could indirectly influence signaling processes. Any investigation into the biological activity of this compound would require dedicated in vitro and in vivo studies.

Conclusion

1-Cyclohexyloctan-1-ol is a secondary alcohol for which specific experimental data is limited. This guide has provided a comprehensive overview of its predicted physical and chemical properties based on the established behavior of analogous compounds. The outlined general protocols for its synthesis and analysis offer a starting point for researchers interested in working with this molecule. Further experimental investigation is required to definitively determine its properties and to explore its potential applications in various fields of chemical and pharmaceutical science.



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